molecular formula C41H38N2O6S B13646330 (R)-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid

(R)-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid

Katalognummer: B13646330
Molekulargewicht: 686.8 g/mol
InChI-Schlüssel: VTVAYHIYTUGXDE-HZULNATNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tritylthio group, and a hydroxybutanamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group, while the trityl group protects the thiol group. The synthesis may involve the use of reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2).

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Deprotection agents: Piperidine for Fmoc removal.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation and free thiol groups from reduction. Deprotection of the Fmoc group yields the free amino group, which can participate in further peptide coupling reactions.

Wissenschaftliche Forschungsanwendungen

®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of specialized peptides for research and development.

Wirkmechanismus

The mechanism of action of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tritylthio group.

    ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of a tritylthio group.

Uniqueness

The presence of the tritylthio group in ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, offering potential advantages in specific applications.

Eigenschaften

Molekularformel

C41H38N2O6S

Molekulargewicht

686.8 g/mol

IUPAC-Name

(2R)-2-[[(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoyl]amino]-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C41H38N2O6S/c1-27(44)37(43-40(48)49-25-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)38(45)42-36(39(46)47)26-50-41(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,27,35-37,44H,25-26H2,1H3,(H,42,45)(H,43,48)(H,46,47)/t27-,36-,37+/m0/s1

InChI-Schlüssel

VTVAYHIYTUGXDE-HZULNATNSA-N

Isomerische SMILES

C[C@@H]([C@H](C(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O

Kanonische SMILES

CC(C(C(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.